molecular formula C17H17NO B11861428 N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide CAS No. 61957-11-7

N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide

Cat. No.: B11861428
CAS No.: 61957-11-7
M. Wt: 251.32 g/mol
InChI Key: WXCGNHZMGXHIRY-UHFFFAOYSA-N
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Description

N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide is a synthetic organic compound featuring a benzamide group linked to a 1-methyl-2,3-dihydro-1H-indene scaffold. This structure is of significant interest in medicinal chemistry research due to its similarity to bioactive molecules. Compounds with the indane and benzamide motifs have been investigated for a range of potential therapeutic applications. Research on analogous structures suggests this compound may serve as a valuable precursor or intermediate for developing agents targeting neurological disorders. Substituted benzamide derivatives are explored for activity against targets like acetylcholinesterase (AChE) for Alzheimer's disease research , and other indane-containing compounds have been studied as inhibitors for enzymes such as carbonic anhydrase, which is relevant for conditions like epilepsy and glaucoma . Furthermore, structurally similar benzamide compounds have demonstrated inhibitory activity against PCSK9, a key protein in cholesterol metabolism and a promising target for atherosclerosis and cardiovascular disease research . The indanone core is also a recognized pharmacophore in cytotoxic agents, indicating potential utility in anticancer research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

61957-11-7

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(1-methyl-2,3-dihydro-1H-inden-2-yl)benzamide

InChI

InChI=1S/C17H17NO/c1-12-15-10-6-5-9-14(15)11-16(12)18-17(19)13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3,(H,18,19)

InChI Key

WXCGNHZMGXHIRY-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2=CC=CC=C12)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classical method for amide synthesis, involving the reaction of an amine with an acyl chloride in a biphasic system. For N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide, this method requires 1-methyl-2,3-dihydro-1H-inden-2-amine and benzoyl chloride as starting materials. The amine is dissolved in an organic solvent (e.g., dichloromethane), while benzoyl chloride is introduced under basic aqueous conditions (e.g., NaOH). The reaction proceeds at 0–25°C, yielding the target compound after extraction and purification.

Key Parameters

  • Solvent: Dichloromethane/water

  • Base: 10% NaOH

  • Temperature: 0–25°C

  • Yield: ~60–70% (estimated from analogous reactions).

Carbodiimide-Mediated Coupling

Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation between carboxylic acids and amines. For this compound, benzoic acid and 1-methyl-2,3-dihydro-1H-inden-2-amine are coupled in the presence of a catalyst (e.g., 4-dimethylaminopyridine, DMAP). The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.

Optimization Insights

  • Catalyst: DMAP (10 mol%) improves reaction efficiency.

  • Workup: Precipitation or column chromatography is required to remove urea byproducts.

  • Yield: ~75–85% (based on similar indene-carboxamide syntheses).

Transition Metal-Catalyzed Methods

Nickel-Catalyzed Reductive Aminocarbonylation

A modern approach involves nickel-catalyzed reductive aminocarbonylation, which couples aryl halides with nitroarenes to form amides. For this compound, 1-methyl-2-iodo-2,3-dihydro-1H-indene reacts with nitrobenzene in the presence of Ni(glyme)Cl₂ , Co₂(CO)₈ , and TMSCl in DMF at 120°C. This method avoids pre-functionalized amines and directly forms the amide bond.

Reaction Conditions

ComponentRoleQuantity
Ni(glyme)Cl₂Catalyst10 mol%
Co₂(CO)₈Carbonyl source0.8 equiv
TMSClAdditive10 mol%
ZnReductant2 equiv

Advantages

  • Yield: Quantitative (≥95% in model systems).

  • Scope: Tolerates sterically hindered substrates.

Palladium-Catalyzed Buchwald–Hartwig Amination

The Buchwald–Hartwig reaction couples aryl halides with amines using palladium catalysts. While typically used for C–N bond formation, it can be adapted for amide synthesis with appropriate precursors. For example, 2-bromo-N-(1-methyl-2,3-dihydro-1H-inden-2-yl)benzamide intermediates are synthesized via Pd(OAc)₂/XPhos catalysis, followed by deprotection.

Typical Protocol

  • Catalyst System: Pd(OAc)₂ (5 mol%), XPhos (10 mol%).

  • Base: K₃PO₄ (2 equiv).

  • Solvent: 1,4-dioxane/water (5:1).

  • Temperature: 100°C, 16 hours.

Solid-Phase Synthesis Approaches

Solid-phase synthesis is less common for this compound but offers advantages in scalability and purification. A Wang resin-bound benzoyl chloride can react with 1-methyl-2,3-dihydro-1H-inden-2-amine in DMF, followed by cleavage with trifluoroacetic acid (TFA). This method is ideal for parallel synthesis of analogs.

Key Steps

  • Resin Activation: Benzoyl chloride loaded onto Wang resin.

  • Coupling: Amine added in DMF with DIEA.

  • Cleavage: TFA/DCM (1:1) releases the product.

  • Yield: ~80% (reported for related benzamides).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Schotten-BaumannSimple, low-costModerate yields60–70%
Carbodiimide-MediatedHigh purityUrea byproduct removal75–85%
Nickel-CatalyzedHigh yield, one-potSpecialized reagents≥95%
Palladium-CatalyzedVersatile for analogsRequires aryl halide precursor70–80%
Solid-PhaseScalability, easy purificationResin cost75–80%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide can undergo oxidation reactions, particularly at the indene moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl group of the benzamide.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzamide group. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Br2 in acetic acid for bromination, HNO3 in sulfuric acid for nitration.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide may exhibit significant biological activities, including:

1. Antimicrobial Properties

  • The compound has been investigated for its efficacy against various bacterial strains. Preliminary studies suggest it may possess notable antimicrobial effects, making it a candidate for further exploration in antibacterial drug development .

2. Anticancer Potential

  • This compound has shown promise in anticancer research. Its mechanism of action may involve interactions with specific molecular targets that modulate enzyme activity or receptor binding, potentially leading to significant biological effects against cancer cells .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various benzamide derivatives, including this compound. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, highlighting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was tested against human colorectal carcinoma cell lines. The results demonstrated that the compound induced apoptosis in cancer cells through specific signaling pathways .

Mechanism of Action

The mechanism of action of N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets. The benzamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The indene moiety may contribute to the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling and physiological responses.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Key Structural Features Molecular Formula Molecular Weight
N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide 1-Methyl substitution on indene; benzamide linkage C17H17NO 251.33 g/mol
N-(2,3-dihydro-1H-inden-2-yl)benzamide ( ) Unsubstituted indene core C16H15NO 237.30 g/mol
N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide ( ) Methoxy substituent on benzamide C17H17NO2 267.33 g/mol
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ( ) Hydroxy and dimethyl groups on ethyl chain; 3-methylbenzamide C13H19NO2 221.30 g/mol
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzamide ( ) Trifluoromethyl group on benzamide; hydroxymethyl substitution on indene C18H16F3NO2 335.33 g/mol

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity and metabolic stability, while methoxy groups ( ) may enhance solubility .

Key Observations :

  • The target compound’s synthesis would necessitate a methylated 2-aminoindane intermediate, which may introduce challenges in regioselectivity and purification compared to unsubstituted analogs .
  • Solvent-free methods (e.g., ) offer greener alternatives but may require optimization for substituted derivatives.

Key Observations :

  • Methoxy and hydroxy substituents ( ) may enhance target engagement in enzyme inhibition.
  • Trifluoromethyl groups ( ) are often leveraged to improve pharmacokinetic profiles in drug design.

Key Observations :

  • Substituents like hydroxy groups may necessitate specific handling protocols (e.g., protection from oxidation).

Biological Activity

N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its molecular formula is C17H17NO, with a molecular weight of approximately 251.33 g/mol. The compound features an indene moiety with a methyl substitution at the 1-position and a benzamide functional group, which contribute to its unique chemical properties and potential biological activities.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The mechanisms underlying these activities are likely related to its interactions with specific molecular targets, potentially modulating enzyme activity or receptor binding.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The specific mechanisms of action may involve disruption of cell wall synthesis or interference with metabolic pathways critical for microbial survival.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines through apoptosis induction and cell cycle arrest. The compound's ability to target specific oncogenic pathways makes it a candidate for further therapeutic exploration.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound. Below is a table summarizing some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
N-(1,3-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamideC18H19NOContains two methyl groups on the indene moiety.
N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamideC18H19NOMethyl substitution at the 5-position of the indene.
N-(4-Methyl-2,3-dihydro-1H-inden-2-y)benzamideC18H19NOMethyl substitution at the 4-position of the indene.

This table illustrates how the structural variations influence biological activity and therapeutic potential.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Anticancer Efficacy in Breast Cancer : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cell lines (MCF7), with IC50 values indicating potent activity.
  • Antimicrobial Testing : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL for both bacterial strains.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may act through:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interacting with cellular receptors that play roles in cell signaling pathways related to growth and survival.

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